molecular formula C11H13BrO4 B12523211 Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-74-5

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Cat. No.: B12523211
CAS No.: 655234-74-5
M. Wt: 289.12 g/mol
InChI Key: LNLLEFUAWCDPSB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is a derivative of benzoic acid It is characterized by the presence of bromine, methoxy, and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves multiple steps One common method starts with the bromination of a methoxy-substituted benzoic acid derivativeThe reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hydroxide and hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar multi-step process. The key steps include bromination, methoxylation, and isopropoxylation. The process is optimized for high yield and purity, often involving large-scale reactors and precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- exerts its effects involves interactions with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The isopropoxy group further modifies its chemical behavior, making it suitable for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is unique due to the combination of bromine, methoxy, and isopropoxy groups. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to its simpler analogs .

Properties

CAS No.

655234-74-5

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

2-bromo-4-methoxy-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-4-7(11(13)14)8(12)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

LNLLEFUAWCDPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(=O)O)Br)OC

Origin of Product

United States

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